H-Dmt-Tic-Gly-NH-CH2-Bid
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Overview
Description
H-Dmt-Tic-Gly-NH-CH2-Bid is a synthetic opioid peptidomimetic compound. It is part of a class of compounds designed to interact with opioid receptors, specifically targeting delta opioid receptors. This compound is notable for its potential therapeutic applications, particularly in pain management and as an anxiolytic and antidepressant agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-Gly-NH-CH2-Bid involves the incorporation of the Aba-Gly scaffold into Dmt-Tic ligands. The process typically includes the following steps:
Formation of the Aba-Gly Scaffold: This involves the coupling of 2’,6’-dimethyl-L-tyrosine (Dmt) with tetrahydroisoquinoline-3-carboxylic acid (Tic) and glycine (Gly).
Coupling with Benzimidazole: The scaffold is then coupled with benzimidazole (Bid) through an amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions may occur at the benzimidazole moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various alkylating or acylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the tyrosine residue.
Reduction Products: Reduced forms of the benzimidazole moiety.
Substitution Products: Modified analogs with altered pharmacological profiles.
Scientific Research Applications
H-Dmt-Tic-Gly-NH-CH2-Bid has several scientific research applications:
Chemistry: Used as a model compound for studying opioid receptor interactions and developing new opioid ligands.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored for its potential as a therapeutic agent in pain management, anxiety, and depression.
Industry: Potential applications in the development of new analgesic drugs with reduced side effects
Mechanism of Action
H-Dmt-Tic-Gly-NH-CH2-Bid exerts its effects by selectively binding to delta opioid receptors. This binding activates the receptor, leading to the modulation of pain signals and emotional responses. The compound’s interaction with the receptor involves specific molecular targets and pathways, including the inhibition of adenylate cyclase and the activation of potassium channels, which result in analgesic and anxiolytic effects .
Comparison with Similar Compounds
H-Dmt-Tic-Gly-NH-CH2-Ph: A similar compound with a phenyl group instead of benzimidazole, exhibiting mixed micro and delta opioid receptor activities.
H-Dmt-Tic-Gly-NH-Ph: Another analog with a phenyl group, showing different receptor selectivity and bioactivity profiles.
Uniqueness: H-Dmt-Tic-Gly-NH-CH2-Bid is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and mental health. Its specific structure allows for targeted receptor interactions, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H34N6O4 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H34N6O4/c1-18-11-22(38)12-19(2)23(18)14-24(32)31(41)37-17-21-8-4-3-7-20(21)13-27(37)30(40)34-16-29(39)33-15-28-35-25-9-5-6-10-26(25)36-28/h3-12,24,27,38H,13-17,32H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)/t24-,27?/m0/s1 |
InChI Key |
LKKOHYJIXKBADA-BXXZMZEQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
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